N-(3,5-Dinitrothiophen-2-yl)valine
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Overview
Description
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID is a complex organic compound characterized by the presence of a thiophene ring substituted with nitro groups and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID typically involves the nitration of thiophene derivatives followed by amination and subsequent functionalization to introduce the butyric acid moiety. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium on carbon.
Catalysts: Sulfuric acid, hydrochloric acid.
Major Products Formed
The major products formed from these reactions include various substituted thiophene derivatives, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-(3,5-DINITRO-THIOPHEN-2-YLAMINO)-3-METHYL-BUTYRIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro groups and thiophene ring play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-DINITRO-THIOPHEN-2-YL)ACETAMIDE: Similar in structure but with an acetamide group instead of a butyric acid moiety.
6-(3,5-DINITRO-THIOPHEN-2-YL)-6,7,8,9-TETRAHYDRO-BENZOCYCLOHEPTEN-5-ONE: Contains a similar thiophene ring but with a different core structure.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and development .
Properties
CAS No. |
37791-27-8 |
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Molecular Formula |
C9H11N3O6S |
Molecular Weight |
289.27 g/mol |
IUPAC Name |
2-[(3,5-dinitrothiophen-2-yl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C9H11N3O6S/c1-4(2)7(9(13)14)10-8-5(11(15)16)3-6(19-8)12(17)18/h3-4,7,10H,1-2H3,(H,13,14) |
InChI Key |
LMBQXNOXQFXFJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(S1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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